4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Description
4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative characterized by a piperidine core substituted with a dimethylamino sulfonamide group and a furan-2-ylmethylthio moiety. Its structure combines a heterocyclic aromatic system (furan) with a sulfur-containing linker, which may influence its physicochemical properties, such as solubility and bioavailability, as well as its biological interactions.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S2/c1-14(2)20(16,17)15-7-5-12(6-8-15)10-19-11-13-4-3-9-18-13/h3-4,9,12H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWYBZXMPIWVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CSCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a furan ring, which is a key structural motif in many biologically active compounds. Furan derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
The presence of a furan ring and a sulfanylmethyl group suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking.
Biochemical Pathways
Furan derivatives have been implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The sulfanylmethyl group might be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion.
Result of Action
Given the wide range of biological activities associated with furan derivatives, it is plausible that the compound could have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS Number: 1396631-49-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.5 g/mol. Its structure includes a furan ring, a piperidine core, and a sulfonamide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1396631-49-4 |
| Molecular Formula | C₁₃H₂₂N₂O₃S₂ |
| Molecular Weight | 318.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to several key functional groups:
- Sulfonamide Group : Known for its ability to inhibit specific enzymes, particularly those involved in bacterial growth and cancer metastasis.
- Furan Ring : Contributes to the compound's electrophilic nature, facilitating interactions with biological targets.
- Piperidine Core : Allows for various chemical transformations that can enhance pharmacological properties.
Research indicates that compounds with similar structures often exhibit antitumor and antimicrobial effects due to their ability to inhibit metalloproteinases and other critical enzymes involved in disease processes .
Antitumor Activity
Several studies have explored the antitumor potential of sulfonamide derivatives. For instance, compounds structurally related to 4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide have shown significant cytotoxicity against various cancer cell lines. One study highlighted that certain derivatives inhibited cell proliferation in human cancer cell lines, suggesting a promising avenue for cancer therapy development .
Antimicrobial Effects
The antimicrobial properties of sulfonamides are well-documented. The presence of the sulfonamide group enhances the compound's ability to act as an inhibitor of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. In vitro assays demonstrated that similar compounds exhibited substantial antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
Case Studies
- In Vitro Studies : A series of assays were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines. Results indicated that at certain concentrations, the compound significantly reduced cell viability, particularly in breast and colon cancer cells.
- Mechanistic Insights : Docking simulations revealed that the compound binds effectively to target proteins involved in tumor progression, providing insights into its mechanism of action and potential therapeutic applications.
- Comparative Analysis : Research comparing this compound with other sulfonamide derivatives showed enhanced activity due to the unique combination of the furan moiety and piperidine structure, which may confer distinct pharmacological properties compared to similar compounds .
Comparison with Similar Compounds
Cimetidine and Ranitidine Derivatives
Cimetidine (I) and ranitidine (II), H₂-receptor antagonists, share structural motifs with the target compound. Both feature sulfur-containing linkers and heterocyclic groups. Cimetidine contains an imidazole ring, while ranitidine includes a nitronic acid group. The target compound replaces these with a furan ring and a dimethylamino sulfonamide group. This substitution may reduce cytochrome P-450 inhibition, as cimetidine’s imidazole group strongly coordinates with heme iron .
Key Differences :
- Cimetidine: Imidazole and cyano groups contribute to cytochrome P-450 inhibition via iron coordination.
N-Substituted Sulfonamides
Compounds like N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () and N-[4-(4-fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide () highlight the diversity of sulfonamide derivatives.
Cytochrome P-450 Interactions
Studies on cimetidine and ranitidine show that sulfur-linked heterocycles modulate cytochrome P-450 activity. The target compound’s furan-thioether group may exhibit weaker binding to heme iron compared to cimetidine’s imidazole, as seen in ranitidine derivatives where nitronic acid oxygen and amine nitrogen dominate interactions .
Inhibition Data :
| Compound | Cytochrome P-450 Inhibition Type | Key Functional Groups |
|---|---|---|
| Cimetidine (I) | Competitive | Imidazole, cyano |
| Ranitidine (II) | Mixed-type | Nitronic acid, amine |
| Target Compound | Not reported | Furan, sulfonamide, thioether |
Antimicrobial and Antifungal Potential
While the target compound’s biological activity is underexplored, sulfonamide derivatives such as tolylfluanid () and fenpyroximate () demonstrate pesticidal and antifungal properties. The dimethylamino sulfonamide group in the target compound may enhance membrane permeability, akin to tolylfluanid’s dichlorosulfonamide moiety .
Sulfonamide Coupling
The target compound’s synthesis likely parallels methods used for 4-[(dichloro-1,3,5-triazin-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide (), where sulfonamide precursors react with electrophilic agents. Substitution of cyanuric chloride with a furan-thiol derivative could yield the thioether linkage .
Azide Substitution
describes azide group incorporation via substitution of O-tosyl groups. For the target compound, similar strategies might introduce the furan-thioether side chain .
Q & A
Q. What synthetic routes are available for 4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:
Thioether formation : Reacting furan-2-ylmethanol with a thiol-containing intermediate (e.g., mercaptomethyl piperidine) under basic conditions (e.g., NaH in DMF) to form the thioether linkage .
Sulfonamide introduction : Treating the intermediate with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to install the N,N-dimethyl sulfonamide group .
Purification : Use column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the furan protons (δ 6.2–7.4 ppm), piperidine methylene groups (δ 2.8–3.5 ppm), and sulfonamide methyl groups (δ 2.9–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to the molecular formula C13H20N2O3S2 (exact mass: 340.08 g/mol) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with concentrations ranging from 1–256 µg/mL. Compare to sulfamethoxazole as a positive control .
- Enzyme inhibition : Test against acetylcholinesterase or carbonic anhydrase using Ellman’s assay or stopped-flow kinetics, respectively. IC50 values can guide further optimization .
Advanced Research Questions
Q. How can computational modeling elucidate its interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase IX. Prioritize poses with hydrogen bonds to sulfonamide oxygen and π-stacking with the furan ring .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to validate docking results .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical models (e.g., random-effects meta-regression) to account for variability in assay conditions or cell lines .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., furan vs. thiophene) and compare activity trends. Use ANOVA to identify significant structural contributors .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve water solubility. Measure logP via shake-flask method; target logP <3 for better bioavailability .
- Metabolic stability : Conduct liver microsome assays (human/rat) to identify metabolic hotspots. Block vulnerable sites (e.g., furan oxidation) via fluorination or steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
